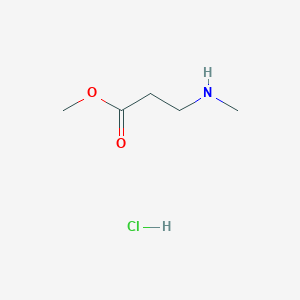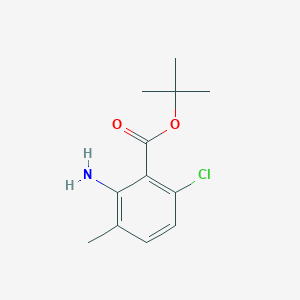![molecular formula C22H20N2O2 B2752687 N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide CAS No. 942014-03-1](/img/structure/B2752687.png)
N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide: is a versatile chemical compound with a unique structure that allows for various applications in scientific research. This compound is known for its potential in drug development, organic synthesis, and material science.
Mécanisme D'action
Target of Action
The primary target of N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide, also known as Apixaban, is activated factor X (FXa) . FXa plays a pivotal role in the coagulation cascade, which is responsible for blood clotting. The compound has a high selectivity for FXa, with an inhibitory constant of 0.08 nM, and it is over 30,000 times more selective for FXa than other human coagulation proteases .
Mode of Action
Apixaban acts as a direct inhibitor of FXa . It binds in the active site of FXa, resulting in a rapid onset of inhibition . This interaction inhibits both free and prothrombinase-bound FXa activity in vitro . Although Apixaban has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation .
Biochemical Pathways
By inhibiting FXa, Apixaban prevents the conversion of prothrombin to thrombin, a key step in the coagulation cascade . This action reduces thrombin generation, thereby indirectly inhibiting platelet aggregation and preventing the formation of blood clots .
Pharmacokinetics
Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It is eliminated through multiple pathways, including renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of Apixaban in humans is a sulfate conjugate of Ο-demethyl apixaban, which is inactive against human FXa .
Result of Action
The inhibition of FXa by Apixaban leads to a reduction in thrombin generation and, consequently, a decrease in blood clot formation . This results in a dose-dependent antithrombotic efficacy, as demonstrated in pre-clinical studies .
Action Environment
The action of Apixaban can be influenced by various environmental factors. For instance, its bioavailability and clearance can be affected by factors such as renal function and potential drug-drug interactions . Apixaban has a low potential for drug-drug interactions, which supports its use in various clinical settings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide typically involves the reaction of 3-(2-oxopiperidin-1-yl)aniline with naphthalene-2-carboxylic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and controlled environments to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. Its ability to interact with specific biological targets makes it valuable for understanding biochemical pathways and mechanisms .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in inhibiting specific enzymes or receptors, which could lead to the development of new drugs for various diseases .
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. Its versatility makes it suitable for applications in polymers, coatings, and other advanced materials.
Comparaison Avec Des Composés Similaires
Apixaban: A direct inhibitor of activated factor X (FXa) with a similar structural motif.
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide: Another compound with a similar core structure but different functional groups.
Uniqueness: N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its versatility in various applications, from drug development to material science, highlights its significance in scientific research.
Propriétés
IUPAC Name |
N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c25-21-10-3-4-13-24(21)20-9-5-8-19(15-20)23-22(26)18-12-11-16-6-1-2-7-17(16)14-18/h1-2,5-9,11-12,14-15H,3-4,10,13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHCYQVOBYAHMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-fluorophenyl)-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2752604.png)
![N-(3-chloro-4-methylphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2752605.png)
![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2752606.png)

![N-(4-{2-[(1,1-dioxidotetrahydrothien-3-yl)amino]-2-oxoethoxy}phenyl)-N-methylbenzamide](/img/structure/B2752608.png)
![N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide](/img/structure/B2752609.png)
![5-Bromo-6-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B2752610.png)



![6-ethenyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2752623.png)



